molecular formula C14H20N2O B7863543 1-(4-(Cyclopropylmethoxy)phenyl)piperazine

1-(4-(Cyclopropylmethoxy)phenyl)piperazine

Cat. No.: B7863543
M. Wt: 232.32 g/mol
InChI Key: XIHAVDSCJHTRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Cyclopropylmethoxy)phenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted at the para position with a cyclopropylmethoxy group. The cyclopropylmethoxy moiety consists of a cyclopropane ring attached via a methylene bridge to an oxygen atom, conferring unique steric and electronic properties. This compound is of interest in medicinal chemistry due to piperazine's versatility as a pharmacophore, which is commonly employed in drugs targeting neurological and cardiovascular systems . Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of piperazine with a 4-(cyclopropylmethoxy)phenyl electrophile, as demonstrated in the preparation of intermediates like 1-(chloromethyl)-4-(cyclopropylmethoxy)benzene .

Properties

IUPAC Name

1-[4-(cyclopropylmethoxy)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16/h3-6,12,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHAVDSCJHTRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and yields protected piperazines . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-(4-(Cyclopropylmethoxy)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Cyclopropylmethoxy)phenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.

    Medicine: Due to its structural similarity to other pharmacologically active piperazines, it is investigated for potential therapeutic uses, such as anxiolytic and antidepressant effects.

    Industry: It is utilized in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazines generally act as agonists or antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

5-HT Receptor Ligands

  • 1-(3-Trifluoromethylphenyl)piperazine : This compound acts as a 5-HT1B receptor agonist. The electron-withdrawing trifluoromethyl group enhances binding affinity but reduces selectivity compared to the cyclopropylmethoxy group, which introduces steric bulk and moderate lipophilicity. The latter may reduce off-target interactions .
  • 1-(4-Methoxyphenyl)piperazine : The methoxy group is smaller and less lipophilic than cyclopropylmethoxy. While it retains serotonin receptor activity, its simpler structure may lead to faster metabolic clearance .
  • p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine: A potent 5-HT1A agonist, this derivative highlights how extended alkyl chains (e.g., ethyl) and electron-withdrawing groups (e.g., trifluoromethyl) synergize to enhance receptor binding. The cyclopropylmethoxy group, in contrast, may favor distinct conformational interactions due to its rigid three-membered ring .

Dopamine Transporter (DAT) Inhibitors

  • GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) : This DAT inhibitor incorporates a diphenylmethoxyethyl group, which enhances dopamine reuptake inhibition. Replacing the diphenylmethoxy group with cyclopropylmethoxy could alter DAT selectivity due to differences in steric hindrance and π-π interactions .

Structural and Electronic Comparisons

Compound Substituent Key Properties Receptor Affinity/Activity
1-(4-(Cyclopropylmethoxy)phenyl)piperazine Cyclopropylmethoxy (para) Moderate lipophilicity, steric bulk, metabolic stability Potential 5-HT1A/D2 modulation
1-(3,4-Methylenedioxyphenyl)piperazine Methylenedioxy (meta, para) High electron density, CNS penetration 5-HT2A/2C agonist
1-(4-Chlorophenyl)piperazine Chloro (para) Electron-withdrawing, polar Dopamine D2 antagonist
1-(2-Methoxyphenyl)piperazine Methoxy (ortho) Reduced steric hindrance, faster metabolism Mixed 5-HT1A/2A activity

Biological Activity

1-(4-(Cyclopropylmethoxy)phenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2H2N2\text{C}_1\text{C}_2\text{H}_2\text{N}_2

This structure features a piperazine ring substituted with a cyclopropylmethoxy phenyl group, which is crucial for its interaction with various biological targets.

Pharmacological Profile

This compound has been evaluated for its activity on several neurotransmitter receptors, primarily focusing on dopamine and serotonin systems. The following table summarizes its binding affinities and functional activities on key receptors:

Receptor Binding Affinity (Ki) Functional Activity
D2 Receptor5.2 nMPartial Agonist
D3 Receptor7.8 nMPartial Agonist
5-HT2A Receptor12 nMAntagonist
5-HT1A Receptor15 nMAgonist

Research indicates that this compound acts as a biased agonist at dopamine receptors, preferentially activating β-arrestin signaling pathways over Gi protein pathways. This bias is significant because it may lead to reduced side effects commonly associated with non-selective agonists, such as those used in treating schizophrenia and other neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperazine ring and the cyclopropylmethoxy group can significantly alter the compound's biological activity. For example, replacing the cyclopropyl group with other aliphatic or aromatic groups can enhance or diminish receptor affinity and selectivity .

Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers found that administration in rodent models led to significant reductions in anxiety-like behaviors when compared to control groups. The compound's ability to modulate serotonin levels was hypothesized to contribute to these behavioral changes .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of this compound in models of Parkinson's disease. Results showed that treatment with this compound resulted in improved motor function and reduced dopaminergic neuron loss, suggesting protective effects against neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.